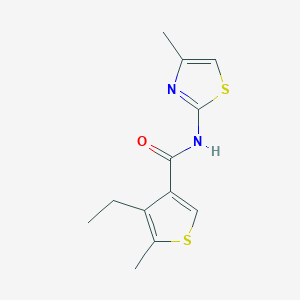
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry. It has been shown to have antitumor activity and can be used as a potential drug candidate for the treatment of cancer. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit certain enzymes or proteins in the body, leading to its observed biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its ease of synthesis. The compound can be synthesized efficiently and with high yields using a specific method. Additionally, the compound has been shown to have potent biological activity, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further elucidate the mechanism of action of the compound. This could involve identifying the specific enzymes or proteins that the compound targets and determining the molecular interactions between the compound and its targets. Additionally, further studies could be conducted to determine the optimal dosage and administration of the compound for various applications. Finally, the compound could be further evaluated for its potential applications in other fields, such as agriculture or materials science.
Conclusion
In conclusion, N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has potential applications in various fields of science. Its ease of synthesis, potent biological activity, and potential applications make it an exciting compound for further study. However, further research is needed to fully elucidate the mechanism of action of the compound and determine its optimal applications and dosage.
合成方法
The synthesis of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-dimethoxybenzyl chloride with 2-methylbenzyl azide in the presence of a copper catalyst. The reaction takes place under mild conditions and yields the desired product in high purity. This method has been optimized to produce N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide efficiently and with high yields.
属性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-6-4-5-7-16(14)12-24-13-19(22-23-24)20(25)21-11-15-8-17(26-2)10-18(9-15)27-3/h4-10,13H,11-12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMPMJTWVFYSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)
![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)

![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)



![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)

![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)
![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)